4-Hydroxy Ethynyl Estradiol

Nuclear Receptor Translocation In Vivo Pharmacodynamics Estrogen Receptor Agonism

4-Hydroxy Ethynyl Estradiol (4-OHEE2), a catechol estrogen metabolite of the synthetic hormone 17α-Ethynylestradiol (EE2) , is primarily procured as a high-purity analytical reference standard for mass spectrometry-based quantification, in vitro metabolism studies, and toxicological investigations. Unlike its parent compound, this hydroxylated metabolite exhibits a dual functionality: it retains high estrogen receptor binding affinity (Ki: 0.3-0.6 nM) comparable to EE2 (Ki: 0.1 nM) , while its catechol structure confers unique pro-oxidant and DNA-adduct forming capabilities not shared by monophenolic estrogens.

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
CAS No. 50394-90-6
Cat. No. B026176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Ethynyl Estradiol
CAS50394-90-6
Synonyms(17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol;  17α-Ethynylestra-1,3,5(10)-triene-3,4,17β-triol;  19-Nor-17α-pregna-1,3,5(10)-trien-20-yne-3,4,17-triol; 
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O
InChIInChI=1S/C20H24O3/c1-3-20(23)11-9-16-14-4-5-15-12(6-7-17(21)18(15)22)13(14)8-10-19(16,20)2/h1,6-7,13-14,16,21-23H,4-5,8-11H2,2H3/t13-,14-,16+,19+,20+/m1/s1
InChIKeySYFHJXSYRPNSOI-RXUQYVRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Ethynyl Estradiol (CAS 50394-90-6): Procurement Guide for Analytical Reference Standards & Metabolite Research


4-Hydroxy Ethynyl Estradiol (4-OHEE2), a catechol estrogen metabolite of the synthetic hormone 17α-Ethynylestradiol (EE2) [1], is primarily procured as a high-purity analytical reference standard for mass spectrometry-based quantification, in vitro metabolism studies, and toxicological investigations . Unlike its parent compound, this hydroxylated metabolite exhibits a dual functionality: it retains high estrogen receptor binding affinity (Ki: 0.3-0.6 nM) comparable to EE2 (Ki: 0.1 nM) [2], while its catechol structure confers unique pro-oxidant and DNA-adduct forming capabilities not shared by monophenolic estrogens [3].

Why 4-Hydroxy Ethynyl Estradiol Cannot Be Substituted by 2-Hydroxy or Parent Estrogens in Critical Assays


Generic substitution with structurally similar catechol estrogens (e.g., 2-Hydroxy Ethynyl Estradiol) or the parent compound (Ethynyl Estradiol) is invalid for specific research workflows. While 2- and 4-hydroxy metabolites share comparable in vitro receptor binding affinities (Ki values within the same 0.3-0.6 nM range) [1], they exhibit a 30-40% functional divergence in vivo: the 4-hydroxy isomer achieves maximal nuclear estrogen receptor translocation equivalent to the parent estrogen, whereas the 2-hydroxy isomer reaches only 60-70% of this maximal capacity [2]. Furthermore, the 4-hydroxy metabolite is a distinctly minor species (vs. 2-hydroxy as the major metabolite) [3], yet possesses a unique carcinogenic potency (66% tumor incidence in mouse models) [4] that necessitates its specific, isolated use in toxicology studies.

Quantitative Evidence for Differentiated Use of 4-Hydroxy Ethynyl Estradiol vs. Analogs


Superior Nuclear Translocation Capacity vs. 2-Hydroxy Ethynyl Estradiol

4-Hydroxy Ethynyl Estradiol (4-OHEE2) drives nuclear estrogen receptor translocation with equal maximal efficacy to the parent compound Ethynyl Estradiol (EE2). In direct contrast, the 2-hydroxy isomer (2-OHEE2) shows a significantly impaired capacity, achieving only 60-70% of this maximal effect despite similar in vitro binding affinities [1].

Nuclear Receptor Translocation In Vivo Pharmacodynamics Estrogen Receptor Agonism

Elevated Carcinogenic Potency vs. Parent Ethynyl Estradiol

In a standardized neonatal mouse model, 4-Hydroxy Ethynyl Estradiol's catechol class representative (4-hydroxyestradiol) induced uterine adenocarcinomas at a significantly higher rate than both the parent estrogen (17α-ethinyl estradiol) and the 2-hydroxy isomer. While direct data for 4-OHEE2 is limited, the class-level inference from its non-ethynylated analog is compelling [1].

Carcinogenicity Toxicology Metabolite Safety Assessment

Minor Metabolic Pathway Contribution vs. Major 2-Hydroxy Pathway

4-Hydroxy Ethynyl Estradiol is unequivocally identified as a minor metabolite, formed to only a small extent via CYP3A4-mediated hydroxylation, in stark contrast to 2-Hydroxy Ethynyl Estradiol which is the quantitatively major metabolite [1]. This difference in formation rates is a fundamental characteristic of ethynyl estradiol metabolism [1].

Drug Metabolism Pharmacokinetics CYP Enzymology

High-Affinity Estrogen Receptor Binding Comparable to Parent Estrogen

Despite being a hydroxylated metabolite, 4-Hydroxy Ethynyl Estradiol retains a high binding affinity for the estrogen receptor that is in the same nanomolar range as both the parent compound (Ethynyl Estradiol) and the endogenous hormone (Estradiol) [1]. This differentiates it from many other Phase I metabolites that typically exhibit significantly reduced target engagement.

Receptor Binding Affinity Endocrine Pharmacology In Vitro Screening

Pro-Oxidant Catechol Moiety Confers Unique Mechanism of Toxicity vs. Parent EE2

The defining structural feature of 4-Hydroxy Ethynyl Estradiol is its catechol A-ring, which enables redox cycling and the formation of reactive quinones and DNA adducts [1]. This mechanism of cellular damage is distinct from the primary receptor-mediated effects of the parent Ethynyl Estradiol and is a hallmark of catechol estrogen toxicity .

Oxidative Stress DNA Adduct Formation Genotoxicity

Validated Application Scenarios for Procuring 4-Hydroxy Ethynyl Estradiol


LC-MS/MS Quantification of Ethynyl Estradiol Metabolites in Biological Matrices

The primary procurement use-case is as a certified analytical reference standard. In studies employing high-resolution LC-MS/MS to elucidate the metabolic fate of EE2, an authentic standard of 4-OHEE2 is mandatory for definitive identification and quantification [1]. Given its status as a minor metabolite [2], its unambiguous detection relies on exact mass and retention time matching against this specific compound, as it cannot be inferred from the major 2-hydroxy metabolite or the parent drug.

In Vivo & In Vitro Carcinogenicity and Genotoxicity Studies

For research groups investigating the molecular origins of hormone-associated cancers, 4-OHEE2 is an essential tool compound. Its demonstrated carcinogenic potential in animal models (66% incidence for the class representative 4-hydroxyestradiol [1]) and its established ability to form DNA adducts [2] make it a critical positive control and mechanistic probe for studying non-receptor-mediated estrogen toxicity. It is specifically required for experiments where oxidative stress and DNA damage are the primary endpoints, as the parent EE2 does not recapitulate these effects to the same degree [1].

In Vitro Metabolism and CYP Enzyme Activity Assays

4-OHEE2 is used as a specific probe or calibrant in assays measuring cytochrome P450 activity, particularly CYP3A4 and CYP1B1 [1]. Since the 2- and 4-hydroxylation pathways of EE2 are catalyzed by distinct enzymes and produce metabolites with divergent biological activities [2][3], the pure 4-OHEE2 standard is required for developing and validating enzyme kinetic assays that differentiate between these two critical metabolic routes. Substitution with the more abundant 2-hydroxy metabolite is scientifically inappropriate for this purpose [2].

Estrogen Receptor Pharmacology and Functional Selectivity Studies

Despite being a minor metabolite, 4-OHEE2's high affinity for the estrogen receptor (Ki 0.3-0.6 nM [1]) makes it a valuable tool in advanced pharmacology. It is used to dissect the potential contribution of active metabolites to the overall pharmacodynamic profile of EE2. Specifically, its ability to translocate nuclear receptors with equal efficacy to the parent compound [1], in contrast to the 2-hydroxy isomer, allows researchers to explore the structural determinants of estrogen receptor agonism and functional selectivity in tissues where local 4-hydroxylation may occur.

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